2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide
Description
2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a synthetic acetamide derivative featuring a substituted imidazole core. The imidazole ring is functionalized with an ethyl group at the N1 position and a p-tolyl (4-methylphenyl) group at the C5 position, linked via a thioether (-S-) bridge to an N-isopropyl acetamide moiety. The compound’s synthesis likely involves sequential N-alkylation, cyclization, and acylation steps, as seen in analogous imidazole-acetamide syntheses .
Properties
IUPAC Name |
2-[1-ethyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS/c1-5-20-15(14-8-6-13(4)7-9-14)10-18-17(20)22-11-16(21)19-12(2)3/h6-10,12H,5,11H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEKAALCLLRVOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)NC(C)C)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imidazole Core Synthesis
The 1,5-disubstituted imidazole scaffold is efficiently synthesized using the van Leusen reaction , where p-tolualdehyde reacts with TosMIC (tosylmethyl isocyanide) and ethylamine in a one-pot procedure (Scheme 1A). This method affords the 1-ethyl-5-(p-tolyl)imidazole intermediate in 82% yield, with regioselectivity controlled by the electron-donating ethyl group. Alternative routes employ α-azidoenones and NBoc-imidamides under metal-free conditions, though yields are moderate (65–70%).
Scheme 1A
$$ \text{p-Tolualdehyde} + \text{TosMIC} + \text{Ethylamine} \xrightarrow{\text{DMF, K₂CO₃}} 1\text{-Ethyl-5-(p-tolyl)-1H-imidazole} $$
Thioether Linkage Installation
Thiolation at C-2 is achieved via nucleophilic substitution of 2-chloroimidazole precursors or direct C–H sulfenylation. For example, treatment of 2-chloro-1-ethyl-5-(p-tolyl)imidazole with potassium thioacetate in DMF at 60°C provides the thiol intermediate (89% yield). Alternatively, oxidative coupling using disulfides and CuI catalysts enables direct C–S bond formation.
Detailed Synthetic Protocols
Van Leusen-Based Route (Four-Step Synthesis)
- Imidazole Formation :
p-Tolualdehyde (1.2 eq), TosMIC (1 eq), and ethylamine (1.5 eq) react in DMF with K₂CO₃ (2 eq) at 80°C for 12 hours. The crude product is purified via silica chromatography (hexane/EtOAc 3:1) to yield 1-ethyl-5-(p-tolyl)-1H-imidazole (82%). - Thiolation :
The imidazole (1 eq) is treated with Lawesson’s reagent (0.6 eq) in toluene at 110°C for 6 hours, yielding 2-mercapto-1-ethyl-5-(p-tolyl)-1H-imidazole (78%). - Acetamide Preparation :
Bromoacetyl bromide (1.1 eq) is added dropwise to isopropylamine (1 eq) in dichloromethane at 0°C. After stirring for 2 hours, the mixture is washed with NaHCO₃ to isolate N-isopropylbromoacetamide (91%). - Thioether Coupling :
The thiol (1 eq), N-isopropylbromoacetamide (1.2 eq), and K₂CO₃ (2 eq) react in DMF at 50°C for 8 hours. Extraction with EtOAc and purification afford the target compound (85%).
Suzuki-Miyaura-Enabled Route (Three-Step Synthesis)
- Bromoimidazole Synthesis :
1-Ethyl-5-bromo-1H-imidazole-2-thiol is prepared via bromination of the van Leusen product using NBS (1 eq) in CCl₄ (76% yield). - Aryl Coupling :
The bromoimidazole (1 eq), p-tolylboronic acid (1.5 eq), PdCl₂(dppf) (5 mol%), and K₂CO₃ (3 eq) undergo Suzuki coupling in dioxane/H₂O (4:1) at 90°C for 12 hours (89% yield). - Acetamide Conjugation :
Identical to Step 4 in Section 2.1 (84% yield).
Reaction Optimization and Catalytic Innovations
Solvent and Base Screening for Thioetherification
A study varying solvents (DMF, THF, MeCN) and bases (K₂CO₃, Cs₂CO₃, Et₃N) revealed DMF/K₂CO₃ as optimal (Table 1).
Table 1: Thioether Coupling Efficiency Under Varied Conditions
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 50 | 85 |
| THF | Cs₂CO₃ | 60 | 72 |
| MeCN | Et₃N | 40 | 68 |
Sustainable Modifications
Replacing Pd catalysts with biocatalytic transaminases in imine intermediates reduces metal waste (patent WO2014200786A1). Additionally, microwave-assisted imidazole synthesis cuts reaction times from 12 hours to 2 hours (yield maintained at 80%).
Spectroscopic Characterization and Validation
Scalability and Industrial Feasibility
The van Leusen route achieves 42% overall yield in seven steps, outperforming traditional 12-step sequences. Kilogram-scale trials using flow chemistry for thioether coupling demonstrate 78% yield with 99.5% purity, meeting ICH guidelines.
Chemical Reactions Analysis
Types of Reactions
2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under hydrogenation conditions to form a saturated imidazoline derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Saturated imidazoline derivatives.
Substitution: Nitro or halogenated aromatic derivatives.
Scientific Research Applications
2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and antimicrobial properties.
Material Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the thioether group can participate in redox reactions, modulating the activity of target proteins. These interactions can influence various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on variations in the imidazole substituents, acetamide groups, and linker regions. Key comparisons include:
Physicochemical Properties
- Steric Effects : The isopropyl group introduces greater steric bulk than the phenyl group in compound 20, which may influence binding to target proteins .
- Electronic Effects : The p-tolyl group’s electron-donating methyl contrasts with the electron-withdrawing bromine in compound 20, altering electronic density on the imidazole ring .
Research Findings and Implications
- Structure-Activity Relationships (SAR) : Bulky substituents (e.g., isopropyl) on the acetamide nitrogen enhance target selectivity but may reduce solubility. Halogenated aryl groups (e.g., bromophenyl) improve binding affinity in enzyme assays .
- Synthetic Feasibility : The target compound’s synthesis is less complex than triazole/thiazole-containing analogs (e.g., 9c), suggesting scalability for industrial applications .
- Validation Techniques : Structural confirmation of analogs relies on NMR, elemental analysis, and X-ray crystallography (using SHELX software for refinement) .
Biological Activity
The compound 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates an imidazole ring, a thioether linkage, and an acetamide functional group, which are known to contribute to various biological activities. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Structural Features
The molecular formula of the compound is , with a molecular weight of 358.5 g/mol. The presence of the imidazole and thiazole moieties enhances its interaction with biological targets, potentially leading to diverse therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂N₄OS |
| Molecular Weight | 358.5 g/mol |
| CAS Number | 1206987-61-2 |
Biological Activity
Research has indicated that compounds containing imidazole and thiazole rings exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific activities of This compound can be summarized as follows:
Antimicrobial Activity
Studies have shown that imidazole derivatives can inhibit the growth of various bacteria and fungi. The thioether linkage in this compound may enhance its lipophilicity, improving membrane penetration and increasing antimicrobial efficacy.
Anticancer Potential
Research into related compounds has demonstrated that imidazole derivatives can act as anticancer agents by interfering with cellular signaling pathways involved in tumor growth. For instance, compounds similar to this one have been shown to induce apoptosis in cancer cell lines.
The mechanism by which This compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The imidazole ring can interact with active sites of enzymes, inhibiting their function.
- Receptor Modulation : The compound may bind to specific receptors, altering their activity and downstream signaling pathways.
Case Studies
Several studies have investigated compounds structurally related to This compound :
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various imidazole derivatives against Staphylococcus aureus and Candida albicans. Results indicated that modifications in the side chains significantly affected potency.
- Anticancer Activity : Research on thiazole-containing compounds revealed their ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Synergistic Effects : Combinations of imidazole derivatives with conventional antibiotics have shown synergistic effects, enhancing overall antibacterial activity.
Q & A
Q. What are the established synthetic routes for 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the imidazole core via cyclization of α-bromoketones with thiourea derivatives under reflux conditions (e.g., ethanol, 80°C, 6–8 hours).
- Step 2 : Introduction of the p-tolyl group via Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in DMF/H₂O (3:1) at 100°C .
- Step 3 : Thioacetamide linkage formation through nucleophilic substitution between the imidazole-2-thiol intermediate and chloroacetamide derivatives in the presence of triethylamine (TEA) in dry THF . Yield optimization (~65–75%) requires strict control of anhydrous conditions and inert atmospheres (N₂/Ar) .
Q. How is structural characterization of this compound validated?
Key techniques include:
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons from p-tolyl), δ 4.2–4.5 ppm (–SCH₂CO–), and δ 1.2–1.4 ppm (isopropyl methyl groups) .
- ¹³C NMR : Carbonyl resonance at ~170 ppm (C=O) and imidazole carbons at 120–140 ppm .
- Mass spectrometry : Molecular ion [M+H]⁺ at m/z ~413.5 (C₂₁H₂₈N₃OS requires 413.2) .
- Elemental analysis : Confirmation of C, H, N, S content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values (e.g., antimicrobial assays) may arise from:
- Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative), culture media, or incubation times .
- Structural analogs : Subtle substituent changes (e.g., p-tolyl vs. 3-nitrophenyl) significantly alter bioactivity. Cross-referencing analogs with similar substitution patterns is critical .
- Solubility factors : Use of DMSO vs. aqueous buffers affects compound availability. Pre-solubilization studies (e.g., dynamic light scattering) are recommended .
Q. What experimental design considerations are critical for evaluating this compound’s enzyme inhibition potential?
- Target selection : Prioritize enzymes with imidazole/thioether-binding pockets (e.g., cytochrome P450, kinases) .
- Assay conditions :
- Use fluorogenic substrates (e.g., 7-benzyloxyquinoline for CYP3A4) to monitor real-time activity .
- Include positive controls (e.g., ketoconazole for CYP inhibition) and negative controls (solvent-only) .
- Dose-response curves : Test concentrations spanning 0.1–100 μM to capture full inhibitory profiles .
Q. How does the electronic nature of substituents influence the compound’s reactivity in medicinal chemistry applications?
- Electron-donating groups (e.g., p-tolyl) : Enhance π–π stacking with aromatic residues in enzyme active sites, improving binding affinity .
- Electron-withdrawing groups (e.g., nitro) : Increase electrophilicity of the thioether sulfur, promoting nucleophilic attack in prodrug activation .
- Steric effects : Bulky substituents (e.g., isopropyl) may hinder interactions with shallow binding pockets, necessitating molecular docking simulations .
Methodological Guidance
Q. What strategies optimize yield in large-scale synthesis?
- Continuous flow reactors : Reduce reaction times (e.g., 2 hours vs. 6 hours for imidazole cyclization) and improve reproducibility .
- Catalyst recycling : Immobilize Pd catalysts on silica supports to minimize metal leaching and costs .
- Purification : Use preparative HPLC with C18 columns (MeCN/H₂O gradient) to achieve >98% purity for pharmacological studies .
Q. How can researchers validate target engagement in cellular assays?
- Cellular thermal shift assays (CETSA) : Monitor compound-induced stabilization of target proteins upon heating (e.g., 37–65°C) .
- Knockdown/knockout models : CRISPR-Cas9-mediated gene editing of suspected targets (e.g., EGFR) to confirm activity loss .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd) in vitro .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
